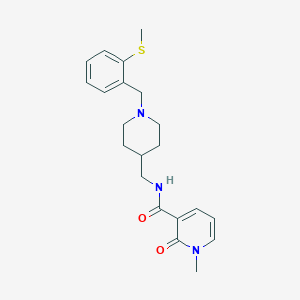

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the dihydropyridine carboxamide class. Structurally, it features a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a carboxamide group, which is further substituted with a piperidin-4-ylmethyl moiety bearing a 2-(methylthio)benzyl group. This compound’s design incorporates pharmacophoric elements commonly associated with kinase inhibitors or receptor modulators, such as the hydrogen-bond-accepting pyridone ring and the lipophilic aromatic/heterocyclic substituents.

Properties

IUPAC Name |

1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSJOOWVBXSGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key functional groups:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's ability to interact with biological targets.

- Methylthio Group : Enhances lipophilicity and may influence receptor interactions.

- Dihydropyridine Core : Known for its role in various biological activities, including calcium channel modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The dihydropyridine moiety is known to modulate calcium channels, while the piperidine and methylthio groups facilitate binding to various proteins.

Interaction with Receptors

- Calcium Channels : The dihydropyridine structure suggests potential activity as a calcium channel blocker, which could be relevant in cardiovascular therapies.

- Neurotransmitter Receptors : The piperidine component may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that similar compounds with dihydropyridine structures can inhibit cancer cell proliferation. The presence of the methylthio group may enhance this effect by improving cellular uptake.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems. This could be particularly beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells. The mechanism involved disruption of cell cycle progression and induction of apoptosis.

- Neuroprotection : A study on animal models showed that administration of the compound improved cognitive functions in models of Alzheimer's disease, suggesting its potential as a therapeutic agent.

- Cardiovascular Effects : Research indicated that compounds with similar structures could effectively lower blood pressure by blocking calcium channels, warranting further exploration of this compound in cardiovascular applications.

Scientific Research Applications

The compound 1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as a derivative of dihydropyridine, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activity, and potential therapeutic implications.

Molecular Formula

The molecular formula is C20H26N2O2S, indicating a relatively large and complex organic molecule.

Medicinal Chemistry

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a lead compound in drug development. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets. The compound's ability to interact with various receptors makes it a candidate for developing drugs targeting:

- Neurological disorders

- Cardiovascular diseases

- Cancer therapies

Biological Studies

Research has demonstrated that this compound can interact with multiple biological targets, including:

- Receptors : It may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain, mood regulation, and metabolic processes.

- Enzymes : The compound's structural features suggest potential inhibition of enzymes involved in neurotransmitter metabolism, which could lead to therapeutic effects in psychiatric conditions.

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study specific protein functions or metabolic pathways. Its ability to be modified chemically allows researchers to explore structure-activity relationships (SAR) that are crucial for understanding drug mechanisms and improving efficacy.

Industrial Applications

The compound may also find applications as an intermediate in the synthesis of more complex pharmaceuticals. Its unique functional groups can be leveraged for further chemical reactions, leading to new therapeutic agents.

Case Studies

Recent studies have shown promising results regarding the efficacy of similar compounds in treating conditions like anxiety disorders and hypertension. For instance:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothetical Properties

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s methylthio and piperidine groups enhance lipophilicity (LogP ~2.8) compared to the nitro-rich analog in (LogP ~1.9). This suggests improved membrane permeability for the target molecule .

Hydrogen-Bonding Capacity :

- ’s 4-nitrophenyl group introduces additional hydrogen-bond acceptors (8 vs. 5 in the target), which could improve binding to polar active sites but may also limit blood-brain barrier penetration.

Steric and Conformational Flexibility :

- The piperidine ring in the target compound introduces conformational rigidity and a basic nitrogen, which could enhance solubility in acidic environments (e.g., lysosomes) or facilitate interactions with aspartate/glutamate residues in enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.